cimifugin,(S)

Description

BenchChem offers high-quality cimifugin,(S) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cimifugin,(S) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

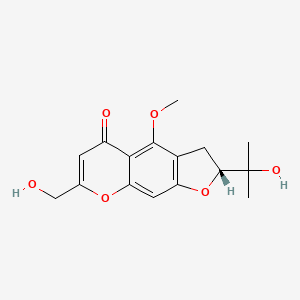

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18O6 |

|---|---|

Molecular Weight |

306.31 g/mol |

IUPAC Name |

(2R)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m1/s1 |

InChI Key |

ATDBDSBKYKMRGZ-CYBMUJFWSA-N |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O |

Origin of Product |

United States |

Sources and Isolation of Cimifugin for Research Purposes

Botanical Origins of Cimifugin (B1198916)

Cimifugin is a naturally occurring chemical compound found within a variety of plant species. Its presence is particularly notable in plants that have been used for centuries in traditional medicine.

Cimifugin has been identified as a bioactive component in Cimicifuga racemosa, commonly known as black cohosh, a plant native to North America. medchemexpress.comwikipedia.orgnih.gov This perennial herb, belonging to the Ranunculaceae family, has a long history of use in traditional herbalism. wikipedia.orgnih.gov However, it is important to note that while some sources list cimifugin as a constituent of Cimicifuga racemosa, other research suggests that cimifugin is actually absent in this particular species and its presence can be an indicator of misidentification with other Actaea or Cimicifuga species. hc-sc.gc.cavt.edu

The primary and most well-documented botanical source of cimifugin is Saposhnikovia divaricata, also known as Fang-Feng in traditional Chinese medicine. nih.govjfda-online.comfishersci.atresearchgate.net The dried roots of this plant have been a staple in Chinese medicine for treating various ailments. nih.gov Phytochemical studies have confirmed that cimifugin is one of the main active chromones present in S. divaricata. nih.gov In fact, it is considered a principal analgesic component of this plant. jfda-online.com

Beyond the more commonly cited sources, cimifugin has also been isolated from other plant species. Notably, it has been identified in the fruits of Peucedanum schottii, a member of the Apiaceae family. researchgate.netbiocrick.com This discovery has expanded the known botanical distribution of the compound. Research has also pointed to its presence in other related species, highlighting the need for continued phytochemical screening across the plant kingdom to fully map the occurrence of cimifugin.

Identification in Cimicifuga racemosa and Saposhnikovia divaricata (Fang-Feng)

Precursor Relationship and Biotransformation Pathways

The presence of cimifugin in plants and its bioavailability are intricately linked to its biosynthetic precursors and the metabolic processes that convert these precursors into cimifugin.

Research has established that prim-O-glucosylcimifugin (B192187) is a major biosynthetic precursor to cimifugin. biocrick.com In Saposhnikovia divaricata, prim-O-glucosylcimifugin is often the most abundant chromone (B188151). biocrick.comnih.govnih.gov This glycosylated form of cimifugin is a key intermediate in the plant's metabolic pathways. researchgate.net The biosynthesis of these chromones involves a complex series of enzymatic reactions, starting from basic metabolic building blocks. researchgate.netsemanticscholar.org

Upon oral administration of extracts from S. divaricata, prim-O-glucosylcimifugin undergoes biotransformation to yield cimifugin. nih.govphcog.comportlandpress.comresearchgate.net This conversion is largely attributed to the action of enzymes, such as β-glucosidase, secreted by intestinal flora. biocrick.comnih.gov Studies have shown that after oral intake of S. divaricata extract, the concentration of cimifugin in plasma is significantly higher than that of its precursor, prim-O-glucosylcimifugin, suggesting that cimifugin is the primary form absorbed into the bloodstream. nih.govchemfaces.com This in vivo conversion highlights that prim-O-glucosylcimifugin can act as a prodrug, with cimifugin being the potential pharmacologically active component. phcog.com

Prim-O-glucosylcimifugin as a Biosynthetic Precursor

Isolation and Purification Methodologies for Research Applications

To study the properties and potential applications of cimifugin, researchers employ various techniques to isolate and purify the compound from its natural sources. A common initial step involves the extraction of the plant material, often the roots of Saposhnikovia divaricata, using a solvent such as 70% aqueous methanol (B129727) under sonication to achieve a good yield. jfda-online.com

Following extraction, chromatographic techniques are essential for separating cimifugin from the complex mixture of other plant constituents. High-performance liquid chromatography (HPLC) is a widely used analytical method for quantifying the amount of cimifugin in an extract. jfda-online.com For preparative isolation, techniques like high-speed counter-current chromatography (HSCCC) have proven to be highly effective. researchgate.netsci-hub.seresearchgate.net HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support, allowing for the efficient separation of compounds with varying polarities. sci-hub.se Researchers have successfully used HSCCC to isolate cimifugin with high purity from extracts of both Saposhnikovia divaricata and Peucedanum schottii. researchgate.netsci-hub.seresearchgate.net For instance, a dichloromethane (B109758) extract of P. schottii fruits subjected to HPCCC yielded cimifugin with a purity of 96.5%. researchgate.netbiocrick.com Semi-preparative HPLC can also be employed for the final purification of the isolated compound. sci-hub.se The purity of the final product is typically confirmed using analytical methods such as HPLC and its structure is elucidated using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). researchgate.netnih.govresearchgate.net

High-Performance Counter-Current Chromatography (HPCCC)

High-Performance Counter-Current Chromatography (HPCCC) is a sophisticated liquid-liquid partition chromatography technique that has proven to be highly efficient for the separation and purification of cimifugin from plant extracts. This method avoids the use of solid stationary phases, which can lead to irreversible adsorption and loss of the target compound.

One study detailed the successful isolation of cimifugin from the dichloromethane extract of the fruits of Peucedanum schottii. researchgate.netnih.gov The researchers utilized an HPCCC system with a two-phase solvent system composed of ethyl acetate (B1210297) and water in a 1:1 volume ratio. This method allowed for a rapid separation, yielding 135 mg of cimifugin with a purity of 96.5% from 1.2 g of the crude extract in just 30 minutes. researchgate.netbiocrick.com The yield of cimifugin from the dichloromethane extract was 11.25%. researchgate.netnih.gov

Another application of HPCCC was in the separation of chromones from the n-butanol extract of Saposhnikovia divaricata. nih.gov In this case, a solvent system of ethyl acetate/n-butanol/ethanol/water (1:1:0.1:2, v/v/v/v) was employed. nih.gov Following optimization on an analytical scale, the process was scaled up to a preparative level, resulting in the purification of 14.1 mg of cimifugin from 960 mg of the extract, with a purity exceeding 90%. nih.gov

The selection of an appropriate solvent system is critical for successful HPCCC separation. The partition coefficient (K value) determines the distribution of the target compound between the two liquid phases. For the isolation of cimifugin from P. schottii, the K value was 1.01. researchgate.netnih.gov

Table 1: Isolation of Cimifugin using HPCCC

| Plant Source | Extract Type | Solvent System | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Peucedanum schottii (fruits) | Dichloromethane | Ethyl acetate:water (1:1 v/v) | 11.25% | 96.5% | researchgate.netnih.gov |

| Saposhnikovia divaricata (n-butanol extract) | n-butanol | Ethyl acetate/n-butanol/ethanol/water (1:1:0.1:2, v/v/v/v) | 14.1 mg from 960 mg extract | >90% | nih.gov |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful and widely used technique for the purification and quantitative analysis of cimifugin. jfda-online.comspringernature.com This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

For the quantitative analysis of cimifugin in the roots of Saposhnikovia divaricata (Fang-Feng), an RP-HPLC method was developed using a LiChrospher 100 RP-18e column. jfda-online.comjfda-online.com The mobile phase consisted of an isocratic elution with acetonitrile (B52724) and water in an 18:82 ratio, at a flow rate of 1.0 mL/min and a column temperature of 40°C. jfda-online.comjfda-online.com Detection was carried out at 220 nm. jfda-online.comjfda-online.com This method proved to be rapid and effective for determining the cimifugin content, which was found to vary from 0.0019% to 0.0266% in commercially available Saposhnikovia Radices. jfda-online.com The study also optimized the extraction conditions, finding that sonication with 70% aqueous methanol for 40 minutes provided the best yield of cimifugin. jfda-online.com

Preparative RP-HPLC is also employed for the large-scale purification of cimifugin. After an initial enrichment step, often using macroporous resins, preparative HPLC can yield cimifugin with a purity of over 95%. nih.gov For instance, a study on the separation of three chromones from Saposhnikovia divaricata used HPD-300 resin to enrich the extract, increasing the cimifugin content from 0.06% to 2.83%, before final purification by preparative HPLC. nih.gov

Table 2: RP-HPLC Method for Cimifugin Analysis

| Column | Mobile Phase | Flow Rate | Temperature | Detection Wavelength | Reference |

|---|---|---|---|---|---|

| LiChrospher 100 RP-18e (4 x 250 mm) | Acetonitrile:Water (18:82) | 1.0 mL/min | 40°C | 220 nm | jfda-online.comjfda-online.com |

Preclinical Investigations of Cimifugin S Biological Activities

Anti-Inflammatory and Immunomodulatory Mechanisms

Cimifugin (B1198916),(S) has demonstrated notable anti-inflammatory and immunomodulatory properties in a variety of preclinical studies. These investigations have shed light on its mechanisms of action, including its ability to modulate the production of inflammatory mediators and regulate key cellular signaling pathways involved in the inflammatory response.

Regulation of Key Cellular Signaling Pathways

Cimifugin exerts its anti-inflammatory effects in part by modulating key cellular signaling pathways that are integral to the inflammatory response. A significant target of cimifugin is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Preclinical studies have consistently shown that cimifugin can inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in inflammation. researchgate.netnih.gov This pathway includes several key kinases such as extracellular signal-regulated kinases 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, cimifugin has been observed to significantly reduce the phosphorylation of p38 and ERK1/2. nih.govnih.gov Similarly, in a mouse model of psoriasis induced by imiquimod (B1671794), cimifugin treatment reversed the increased phosphorylation of JNK, ERK, and p38 MAPK. nih.gov This inhibitory effect on MAPK signaling was also seen in TNF-α-treated HaCaT cells, where cimifugin dose-dependently reduced the phosphorylation levels of JNK, ERK, and p38. nih.gov

Furthermore, in a study on lipotoxicity-induced hepatocyte damage, cimifugin pretreatment was found to reverse palmitate-stimulated p38 MAPK activation, while it did not affect JNK and ERK1/2 pathways in that specific model. nih.govresearchgate.net This suggests that the specific MAPK components targeted by cimifugin may vary depending on the cell type and the inflammatory stimulus. The collective evidence indicates that the inactivation of the MAPK signaling cascade is a key mechanism behind the anti-inflammatory and protective effects of cimifugin. nih.gov

Table 3: Effect of Cimifugin on MAPK Pathway Activation

| Cell/Animal Model | Stimulant | MAPK Component(s) Inhibited | Reference(s) |

|---|---|---|---|

| RAW264.7 macrophages | LPS | p-p38, p-ERK1/2 | nih.govnih.gov |

| Psoriasis-like mouse model | Imiquimod | p-JNK, p-ERK, p-p38 | nih.gov |

| HaCaT cells | TNF-α | p-JNK, p-ERK, p-p38 | nih.gov |

| AML-12 hepatocytes | Palmitate | p-p38 | nih.govresearchgate.net |

Suppression of Nuclear Factor-kappa B (NF-κB) Signaling Pathway Activation

Cimifugin has demonstrated the ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. This suppression is primarily achieved through the inhibition of the phosphorylation of IκBα (inhibitor of kappa B alpha) and the subsequent nuclear translocation of the p65 subunit of NF-κB. frontiersin.orgnih.govnih.govdntb.gov.uanih.gov

In studies involving RAW264.7 macrophage cells, cimifugin was found to inhibit the degradation of IκBα and the phosphorylation of p65, which are critical steps in the activation of the NF-κB pathway. frontiersin.orgnih.govnih.govresearchgate.net For instance, in RANKL-induced osteoclastogenesis, cimifugin dose-dependently inhibited the phosphorylation of IκBα, thereby preventing the activation of NF-κB and suppressing osteoclast formation. frontiersin.orgnih.govnih.gov This effect was specific to the NF-κB pathway, as cimifugin did not significantly affect the MAPK signaling cascade in this context. frontiersin.orgnih.gov

Similarly, in a mouse model of psoriasis induced by imiquimod (IMQ), cimifugin administration led to the inhibition of IMQ-activated phosphorylation of both IκB and p65. dntb.gov.uanih.gov This was further corroborated in TNF-α-treated HaCaT keratinocyte cells, where cimifugin blocked the phosphorylation of IκB and p65 and prevented the nuclear translocation of p65. nih.gov The suppression of the NF-κB pathway by cimifugin has also been observed in models of allergic inflammation and lipotoxicity-induced hepatocyte damage. medchemexpress.comnih.gov

The mechanism involves cimifugin preventing the degradation of IκB, which normally sequesters NF-κB in the cytoplasm. By inhibiting IκB phosphorylation, cimifugin ensures that NF-κB remains inactive in the cytoplasm, thereby downregulating the expression of pro-inflammatory genes. frontiersin.orgnih.govresearchgate.net

Table 1: Effect of Cimifugin on NF-κB Signaling Pathway Components

| Experimental Model | Key Findings | References |

| RANKL-induced RAW264.7 cells | Inhibited phosphorylation of IκBα; suppressed nuclear translocation of p65. | frontiersin.orgnih.govnih.gov |

| Imiquimod-induced psoriasis mouse model | Inhibited phosphorylation of IκB and p65 in skin tissue. | dntb.gov.uanih.gov |

| TNF-α-treated HaCaT cells | Blocked phosphorylation of IκB and p65; prevented nuclear translocation of p65. | nih.gov |

| LPS-stimulated RAW264.7 cells | Reduced phosphorylation of IκB. | researchgate.netmedchemexpress.com |

Activation of Sirtuin 1 (SIRT1) – Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)/Heme Oxygenase-1 (HO-1) Signaling Axis

Cimifugin has been shown to activate the Sirtuin 1 (SIRT1) – Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)/Heme Oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

In a study investigating intestinal barrier dysfunction, cimifugin was found to upregulate the expression of SIRT1. researchgate.netnih.govreddit.com This upregulation of SIRT1, in turn, modulated the NRF2/HO-1 signaling pathway, contributing to the amelioration of lipopolysaccharide (LPS)-induced intestinal barrier injury in Caco-2 cells. researchgate.netnih.gov Molecular docking studies have also indicated a strong affinity of cimifugin for SIRT1. researchgate.netnih.govreddit.com

Further research on LPS-induced neuroinflammation in BV-2 microglial cells revealed that cimifugin activated the SIRT1/Nrf2 pathway. all-imm.com This activation was associated with protective effects against mitochondrial damage. The study demonstrated that cimifugin augmented the expression of both SIRT1 and Nrf2, enhancing cellular resilience to LPS. The effects of cimifugin were diminished by a SIRT1 inhibitor, confirming the key role of SIRT1 in its mechanism of action. all-imm.com In hepatocytes, cimifugin treatment rescued palmitate-induced reduction in SIRT1 expression. nih.gov

Table 2: Cimifugin's Activation of the SIRT1-NRF2/HO-1 Axis

| Experimental Model | Key Findings | References |

| LPS-induced Caco-2 cells | Upregulated SIRT1 expression, leading to modulation of the NRF2/HO-1 pathway. | researchgate.netnih.govreddit.com |

| LPS-induced BV-2 microglial cells | Activated the SIRT1/Nrf2 pathway, augmenting both SIRT1 and Nrf2 expression. | all-imm.com |

| Palmitate-treated AML-12 hepatocytes | Rescued the palmitate-induced decrease in SIRT1 expression. | nih.gov |

Modulation of PI3K-Akt and JAK/STAT3 Signaling Pathways

Cimifugin has been observed to modulate the Phosphoinositide 3-kinase (PI3K)-Akt and Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathways, which are critical in cell proliferation, survival, and inflammation.

While direct and extensive studies on cimifugin's effect on the PI3K-Akt pathway are limited, some research suggests its involvement. For example, network pharmacology analysis identified AKT1 as a key target of cimifugin. researchgate.netnih.gov However, a study on lipotoxicity in hepatocytes indicated that cimifugin did not affect palmitate-inhibited AMPK phosphorylation, a pathway often linked to PI3K/Akt signaling. nih.gov The JAK/STAT pathway, particularly JAK2/STAT3, is involved in cellular processes like growth and differentiation. frontiersin.orgmdpi.comfrontiersin.org Dysregulation of this pathway is implicated in various diseases. frontiersin.orgmdpi.comfrontiersin.org

Inhibition of Toll-like Receptor 4 (TLR4)/IL-1β-IRAK Pathways

Cimifugin has been shown to inhibit the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 activation, often by ligands like lipopolysaccharide (LPS), initiates a signaling cascade involving downstream molecules like IL-1 receptor-associated kinase (IRAK), leading to inflammatory responses. nih.govnih.govoncotarget.comfrontiersin.org

In a study on lipotoxicity-induced hepatocyte damage, cimifugin pretreatment was found to reverse the activation of TLR4 stimulated by palmitate. nih.gov The study suggested that the protective effects of cimifugin were mechanistically linked to the TLR4-regulated p38 MAPK and SIRT1 pathway. nih.gov It was observed that a TLR4 agonist could abolish the hepatoprotective effects of cimifugin, highlighting the significance of TLR4 inhibition in its mechanism. nih.gov Furthermore, the study indicated a potential regulatory link where TLR4 activation could downregulate SIRT1, and cimifugin's action on SIRT1 was at least partially dependent on its inhibition of TLR4. nih.gov

Upregulation of Sirtuin 2 (SIRT2) Expression

Recent preclinical investigations have highlighted the role of cimifugin in upregulating the expression of Sirtuin 2 (SIRT2). In a murine model of allergic rhinitis, cimifugin was found to target and enhance the expression of SIRT2 both in vivo and in vitro. biolifesas.org This upregulation of SIRT2 was associated with the alleviation of allergic symptoms and inflammation. Furthermore, when SIRT2 expression was interfered with, the beneficial effects of cimifugin on inflammation and mucus production in human nasal epithelial cells were reversed, underscoring the importance of SIRT2 in cimifugin's mechanism of action in this context. biolifesas.org

Impact on Epithelial Barrier Function and Integrity

Regulation of Tight Junction Proteins (e.g., ZO-1, Occludin, Claudin-1)

Cimifugin has been demonstrated to positively impact epithelial barrier function by regulating the expression and localization of key tight junction (TJ) proteins, including Zonula occludens-1 (ZO-1), occludin, and claudin-1. nih.govnih.govmolbiolcell.orgijbs.com These proteins are essential for maintaining the integrity of the epithelial barrier, which prevents the passage of harmful substances. nih.govmdpi.com

In a murine model of atopic dermatitis, cimifugin was shown to increase the expression of claudin-1 and occludin, which was associated with a reduction in the gaps between epithelial cells. nih.gov In vitro studies using siRNA to interfere with claudin-1 expression demonstrated that the inhibitory effect of cimifugin on the release of pro-allergic cytokines was diminished, suggesting that cimifugin exerts its anti-allergic effects at least in part by restoring tight junction integrity. medchemexpress.comnih.gov

Similarly, in a model of intestinal barrier dysfunction using Caco-2 cells, cimifugin was found to ameliorate LPS-induced injury by upregulating the expression of tight junction proteins. researchgate.netnih.gov Immunofluorescence staining confirmed the increased fluorescence intensity of ZO-1, occludin, and claudin-1 following cimifugin treatment. researchgate.netnih.gov This restoration of tight junction proteins is crucial for maintaining intestinal barrier function.

Table 3: Effect of Cimifugin on Tight Junction Proteins

| Experimental Model | Tight Junction Proteins Affected | Key Findings | References |

| Atopic dermatitis mouse model | Claudin-1, Occludin | Increased expression and reduced gaps between epithelial cells. | nih.gov |

| LPS-induced Caco-2 cells | ZO-1, Occludin, Claudin-1 | Upregulated expression and increased fluorescence intensity. | researchgate.netnih.gov |

Restoration of Epithelial Derived Initiative Key Factors

Cimifugin, a bioactive chromone (B188151) found in plants such as Saposhnikovia divaricata and Cimicifuga racemosa, has been shown to suppress allergic inflammation by reducing key factors derived from the epithelium. medchemexpress.comarctomsci.com This is achieved through the regulation of tight junctions, which are crucial for maintaining the epithelial barrier integrity. medchemexpress.comarctomsci.com In models of atopic dermatitis, cimifugin has been observed to decrease the separation between epithelial cells and enhance the expression of tight junction proteins. medchemexpress.com

Research indicates that cimifugin's inhibitory effect on initiative cytokines is linked to its ability to restore these tight junctions. medchemexpress.comarctomsci.com Studies have also demonstrated that cimifugin can effectively inhibit the production of epithelial-derived alarmins like thymic stromal lymphopoietin (TSLP) and IL-33, which are pivotal in initiating allergic inflammatory responses. researchgate.netacs.org Furthermore, some findings suggest a potential link between cimifugin and the expression of MUC2, a primary gel-forming mucin in the intestine that plays a role in isolating bacteria and maintaining the epithelial barrier. turkjpath.orgnih.govfrontiersin.orgresearchgate.netoncotarget.com

Antioxidative Properties

Attenuation of Oxidative Stress Markers (e.g., ROS, MDA)

Cimifugin has demonstrated notable antioxidative properties by mitigating markers of oxidative stress. acs.org Oxidative stress is a key factor in the pathogenesis of various inflammatory conditions. mdpi.com Cimifugin has been shown to inhibit the production of reactive oxygen species (ROS) and reduce the levels of malondialdehyde (MDA), a product of lipid peroxidation. all-imm.comnih.gov For instance, in models of psoriasis and neuroinflammation, cimifugin administration led to a significant decrease in MDA levels. all-imm.comnih.govnih.gov This reduction in oxidative stress markers highlights cimifugin's potential to protect cells from oxidative damage. all-imm.comresearchgate.net

Enhancement of Antioxidant Enzyme Activity (e.g., SOD, GSH-Px, CAT)

In addition to reducing oxidative stress markers, cimifugin also boosts the activity of key antioxidant enzymes. all-imm.com Studies have reported that cimifugin treatment increases the activity of superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT). all-imm.comnih.govnih.gov In a rat model of cerebral ischemia-reperfusion injury, cimifugin was found to enhance SOD and GSH activity. nih.govviamedica.pl Similarly, in a mouse model of psoriasis, cimifugin administration reversed the decreased levels of GSH, SOD, and CAT. nih.govportlandpress.com By augmenting the body's natural antioxidant defense system, cimifugin helps to maintain cellular redox homeostasis and protect against oxidative damage. all-imm.com

Metabolic Regulatory Effects

Influence on Cellular Energy Metabolism and Carbon Cycle

Preclinical studies suggest that cimifugin can influence cellular energy metabolism and the carbon cycle. nih.govresearchgate.net Molecular function analysis has indicated that cimifugin has a regulatory effect on these processes. nih.govresearchgate.net The tricarboxylic acid (TCA) cycle is a central pathway in cellular metabolism, responsible for the breakdown of carbohydrates, fats, and proteins to produce energy. plos.org Some of cimifugin's targets have been identified within the TCA cycle, suggesting its involvement in the metabolism of various nutrients and the degradation products of sugars, fats, and proteins. nih.govresearchgate.net The carbon cycle, in a biological context, involves processes like photosynthesis and metabolism, where carbon compounds are interconverted. libretexts.org

Potential Actions on Folate, Glutathione, Steroid Hormone, and Tryptophan Biosynthesis

Research indicates that cimifugin may have a regulatory role in several key biosynthetic pathways. nih.govresearchgate.netnih.gov Studies have shown a potential link between cimifugin and the regulation of folate biosynthesis, glutathione metabolism, steroid hormone biosynthesis, and tryptophan metabolism. nih.govresearchgate.netnih.govamegroups.org

In the context of gastric cancer, it has been suggested that cimifugin may act on these metabolic pathways. nih.govresearchgate.netnih.govresearchgate.netresearcher.liferesearchgate.netresearchgate.net Steroid hormones are a class of biologically active compounds derived from cholesterol, with pregnenolone (B344588) and progesterone (B1679170) serving as key precursors for glucocorticoids, mineralocorticoids, androgens, and estrogens. genome.jp The potential influence of cimifugin on steroid hormone biosynthesis suggests a broader impact on endocrine function. amegroups.orgscispace.com Furthermore, enrichment analyses have revealed that cimifugin is involved in several metabolic pathways, with its targets being enriched in the metabolism of amino acids, lipids, glycerol, and sterols. researchgate.net

Below is a data table summarizing the effects of Cimifugin on various biological markers and pathways, based on the provided text.

Modulation of Intracellular Lipid Accumulation

Cimifugin,(S) has been shown to modulate the accumulation of lipids within cells, a process central to conditions like obesity. In a key study using 3T3-L1 preadipocytes, which are model cells for studying fat cell formation (adipogenesis), cimifugin demonstrated a notable ability to reduce the buildup of intracellular lipids. nih.govnih.gov When these cells were induced to differentiate into mature fat cells, treatment with cimifugin led to a significant decrease in lipid accumulation. nih.govnih.gov This effect was visually confirmed through Oil Red O staining, a method used to detect intracellular lipid droplets, and by measuring the intracellular triglyceride content. nih.govnih.gov

Furthermore, cimifugin has been investigated for its role in metabolic pathways related to lipid metabolism. researchgate.netamegroups.org Enrichment analysis has revealed that cimifugin's biological targets are involved in various metabolic processes, including the metabolism of lipids, glycerol, and sterols. researchgate.netamegroups.org In hepatocytes, the primary cells of the liver, cimifugin pretreatment was found to decrease lipid deposition caused by oleate (B1233923) and palmitate, two types of fatty acids. nih.gov

The compound's influence extends to ameliorating conditions associated with excessive lipid accumulation, such as insulin (B600854) resistance. In 3T3-L1 adipocytes where insulin resistance was induced by tumor necrosis factor-alpha (TNF-α), cimifugin treatment improved insulin sensitivity. nih.govnih.gov This was evidenced by changes in the expression of key genes and proteins involved in insulin signaling, including adiponectin, GLUT-4, and IRS-1. nih.gov

Table 1: Effect of Cimifugin on Intracellular Lipid Accumulation and Related Markers

| Cell Line | Inducer | Key Findings | Reference |

|---|---|---|---|

| 3T3-L1 Adipocytes | Differentiation medium (MDI) | Reduced intracellular lipid accumulation. | nih.govnih.gov |

| 3T3-L1 Adipocytes | TNF-α | Ameliorated insulin resistance; Decreased expression of adiponectin, GLUT-4, and IRS-1. | nih.govnih.gov |

| AML-12 and HepG2 Hepatocytes | Oleate/Palmitate | Decreased lipid deposition. | nih.gov |

Antinociceptive Activity

Anti-Inflammatory Contributions to Pain Alleviation

Cimifugin,(S) exhibits significant pain-relieving (antinociceptive) effects that are closely linked to its anti-inflammatory properties. frontiersin.orgnih.gov Inflammation is a key driver of pain, involving the release of pro-inflammatory mediators like prostaglandins (B1171923) and cytokines. nih.gov Cimifugin has been shown to target these inflammatory pathways. frontiersin.orgnih.gov

In a study using a formalin-induced pain model in rats, which has an early neurogenic phase and a later inflammatory phase, intrathecal administration of cimifugin demonstrated a significant reduction in the flinch response during the inflammatory phase (phase 2). nih.govnih.gov This suggests a potent anti-inflammatory effect contributing to pain relief. nih.gov The compound has been observed to inhibit the production of inflammatory factors, which is a key mechanism of its analgesic action. nih.gov

Further research has highlighted cimifugin's ability to modulate key signaling pathways involved in inflammation, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgnih.gov By suppressing these pathways, cimifugin can reduce the production of inflammatory mediators. frontiersin.orgnih.gov For instance, in RAW264.7 macrophage cells, cimifugin was found to inhibit the release of inflammatory factors. nih.gov The metabolite of prim-o-glucosylcimifugin (B192187), cimifugin, has also been shown to downregulate the expression of cyclooxygenase-2 (COX-2), an enzyme crucial for the production of prostaglandins involved in pain and inflammation. biomolther.orgnih.gov

Table 2: Anti-inflammatory Mechanisms of Cimifugin in Pain Alleviation

| Model System | Key Findings | Implicated Pathways/Mediators | Reference |

|---|---|---|---|

| Formalin-induced pain model (rats) | Reduced flinch response in the inflammatory phase. | Inhibition of inflammatory processes. | nih.govnih.gov |

| RAW264.7 macrophages | Suppressed release of inflammatory factors. | Inhibition of MAPK and NF-κB signaling. | nih.gov |

| In vitro studies | Downregulated COX-2 expression. | Cyclooxygenase-2. | biomolther.orgnih.gov |

| Chronic Constriction Injury (rats) | Reduced proinflammatory cytokines (e.g., TNF-α, IL-1β) and increased anti-inflammatory IL-10. | NF-κB and MAPK pathways. | nih.gov |

Identification of Non-Inflammatory Analgesic Effects

Beyond its anti-inflammatory actions, cimifugin,(S) also appears to possess analgesic properties that are not directly tied to inflammation. nih.gov This is supported by findings from the formalin test, where cimifugin was effective in reducing the pain response in both the initial, non-inflammatory phase (phase 1) and the later, inflammatory phase (phase 2). nih.govnih.gov The early phase of the formalin test is characterized by the direct stimulation of nociceptors (pain-sensing neurons), indicating that cimifugin may have a direct effect on these nerve cells. nih.gov

Specifically, intrathecal administration of cimifugin led to a significant reduction in the flinch response during phase 1 of the formalin test. nih.govnih.gov This suggests a mechanism of action that is independent of the inflammatory cascade that dominates the second phase. nih.gov While lower concentrations of cimifugin were effective in the anti-inflammatory phase, higher concentrations showed a more pronounced effect in the non-inflammatory phase, suggesting a dose-dependent engagement of different analgesic mechanisms. nih.govresearchgate.net

The precise non-inflammatory mechanisms are still under investigation, but it is hypothesized that cimifugin might act through various pathways, similar to other natural product derivatives that exhibit analgesic effects through multiple mechanisms. nih.gov

Table 3: Evidence for Non-Inflammatory Analgesic Effects of Cimifugin

| Experimental Model | Phase of Pain Response | Key Finding | Reference |

|---|---|---|---|

| Formalin Test (Rats) | Phase 1 (Non-inflammatory) | Significant reduction in flinch response. | nih.govnih.gov |

| Formalin Test (Rats) | Phase 1 vs. Phase 2 | Higher concentrations showed greater efficacy in Phase 1. | nih.govresearchgate.net |

Antipruritic Activity

Attenuation of Itch Behaviors in Allergic Dermatitis Models

Cimifugin,(S) has demonstrated significant antipruritic (anti-itch) activity in preclinical models of allergic dermatitis, a condition characterized by intense itching. nih.govacs.org In mouse models of atopic dermatitis induced by fluorescein (B123965) isothiocyanate (FITC), a substance that triggers a Th2-dominant inflammatory response, cimifugin effectively reduced scratching behavior. acs.orgacs.org This suggests that cimifugin can alleviate itch associated with allergic inflammation. nih.govacs.org

Interestingly, the anti-itch effect of cimifugin appears to be selective for certain types of inflammation-mediated itch. acs.org While it significantly inhibited itch in the FITC-induced model, it did not have a significant effect on itch behavior in a dinitrofluorobenzene (DNFB)-induced model, which represents a Th1-dominant inflammation. acs.org This indicates that cimifugin may be more effective in managing itch associated with Th2-mediated allergic conditions like atopic dermatitis. acs.org

Table 4: Effect of Cimifugin on Itch Behavior in Allergic Dermatitis Models

| Animal Model | Inducer | Effect on Itch Behavior | Reference |

|---|---|---|---|

| Atopic Dermatitis Mouse Model | FITC (Th2-dominant) | Significantly reduced scratching behavior. | acs.orgacs.org |

| Atopic Dermatitis Mouse Model | DNFB (Th1-dominant) | No significant effect on itching behavior. | acs.org |

Selectivity for Histamine-Independent Itch Pathways (e.g., MrgprA3)

A key finding in the investigation of cimifugin's antipruritic activity is its selectivity for histamine-independent itch pathways. nih.govacs.org Many common forms of itch are mediated by histamine (B1213489), and antihistamines are often used for treatment. nih.govacs.org However, in chronic conditions like atopic dermatitis, itch is often not responsive to antihistamines, indicating the involvement of other pathways. nih.govacs.org

Cimifugin has been shown to significantly alleviate acute itching behaviors induced by chloroquine (B1663885) (CQ), a known histamine-independent pruritogen (itch-inducing substance). acs.orgnih.gov Conversely, it did not have a significant effect on itch induced by compound 48/80, which triggers histamine release. acs.orgnih.gov This suggests that cimifugin's anti-itch effects are primarily mediated through non-histaminergic pathways. nih.govacs.org

Further mechanistic studies have identified the Mas-related G-protein-coupled receptor member A3 (MrgprA3) as a key target for cimifugin in the itch signaling pathway. nih.govnih.gov MrgprA3 is a receptor for chloroquine and is involved in relaying itch signals. nih.govacs.org Molecular docking and microscale thermophoresis assays have confirmed that cimifugin can directly bind to the MrgprA3 receptor. nih.govnih.gov By competitively binding to this receptor, cimifugin inhibits the calcium influx in dorsal root ganglia neurons that is normally triggered by chloroquine, thereby blocking the transmission of the itch signal. nih.govnih.gov Importantly, cimifugin does not appear to interfere with other itch-related ion channels such as TRPA1 and TRPV1. nih.govnih.gov

Table 5: Cimifugin's Selectivity for Itch Pathways

| Pruritogen | Itch Pathway | Effect of Cimifugin | Key Target | Reference |

|---|---|---|---|---|

| Chloroquine (CQ) | Histamine-independent | Significantly alleviated itching; Inhibited CQ-evoked calcium influx in DRG neurons. | MrgprA3 | nih.govacs.orgnih.gov |

| Compound 48/80 | Histamine-dependent | No significant effect on itching. | Not targeted | acs.orgnih.gov |

Anti-osteoclastogenic Effects

Cimifugin has demonstrated significant inhibitory effects on osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. Research indicates that cimifugin can suppress the differentiation of osteoclast precursors and impede the bone-resorbing function of mature osteoclasts. researchgate.netnih.gov These effects have been observed in studies utilizing both bone marrow-derived macrophages (BMMs) and RAW264.7 cell lines, which are common models for studying osteoclast development. researchgate.netnih.gov

The mechanism underlying cimifugin's anti-osteoclastogenic activity involves the modulation of key signaling pathways. Specifically, cimifugin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov This is achieved by suppressing the phosphorylation of IκBα, a critical step in the activation of NF-κB. researchgate.netnih.gov By inhibiting this pathway, cimifugin effectively downregulates the expression of several osteoclast-specific genes that are essential for their formation and function. nih.gov

Furthermore, treatment with cimifugin leads to a dose-dependent reduction in the formation of bone resorption pits and the organization of the F-actin ring, a cytoskeletal structure vital for the bone-resorbing activity of osteoclasts. researchgate.netnih.gov In vivo studies using a titanium particle-induced murine calvarial osteolysis model have further substantiated these findings, showing that cimifugin can alleviate bone erosion and reduce the accumulation of osteoclasts. researchgate.net

Table 1: Summary of Preclinical Research on the Anti-osteoclastogenic Effects of Cimifugin

| Model System | Key Findings | Mechanism of Action | Supporting Evidence |

| Bone Marrow-Derived Macrophages (BMMs) | Inhibited osteoclast differentiation and bone resorption pit formation in a dose-dependent manner. researchgate.netnih.gov | Suppressed the RANKL-induced NF-κB signaling pathway. researchgate.net | Reduced expression of F-actin and osteoclast-specific genes (c-Fos, Nfatc1, Acp5, Calcr, Ctsk, Dc-stamp, and Traf6). nih.gov |

| RAW264.7 Cells | Dose-dependently inhibited osteoclastogenesis. researchgate.netnih.gov | Inhibited the phosphorylation of IκBα in the NF-κB signaling pathway. researchgate.netnih.gov | Impaired formation of the F-actin ring. nih.gov |

| Murine Calvarial Osteolysis Model | Alleviated titanium particle-induced bone erosion and osteoclast accumulation. researchgate.net | In vivo inhibition of osteoclast activity. | Histomorphometric analysis via micro-CT and immunohistochemical staining. researchgate.net |

Effects on Cellular Proliferation, Migration, and Invasion (e.g., in Gastric Cancer Cells)

Preclinical studies have begun to explore the potential of cimifugin in oncology, with a particular focus on its effects on gastric cancer cells. Research has demonstrated that cimifugin can inhibit key processes involved in cancer progression, namely cellular proliferation, migration, and invasion. researchgate.netnih.govamegroups.org

In studies utilizing the human gastric cancer cell line MKN28, cimifugin was found to significantly reduce cell viability and proliferation. amegroups.orgnih.gov The inhibitory effect on proliferation was observed to be dose-dependent. amegroups.org For instance, a notable reduction in MKN28 cell viability was seen after 24 hours of treatment with 320 µM cimifugin, and significant inhibition was demonstrated after 72 hours of treatment with concentrations ranging from 40 to 640 µM. amegroups.orgnih.gov

Beyond its anti-proliferative effects, cimifugin has also been shown to impede the migratory and invasive capabilities of gastric cancer cells. researchgate.netamegroups.org Transwell assays, a standard method for assessing cell migration and invasion, revealed that cimifugin effectively inhibited the movement of MKN28 cells. nih.gov

The molecular mechanisms underlying these anticancer effects are multifaceted. Cimifugin is thought to act on various metabolic pathways within gastric cancer cells, including those related to glutathione, histidine, and steroid hormone metabolism. amegroups.orgnih.gov Furthermore, specific molecular targets of cimifugin have been identified, including Aldo-Keto Reductase Family 1 Member C2 (AKR1C2), Monoamine Oxidase B (MAOB), and Phosphodiesterase 2A (PDE2A). researchgate.netamegroups.org The interaction of cimifugin with these targets is believed to contribute to its observed effects on gastric cancer cell proliferation, migration, and invasion. amegroups.org

Table 2: Effects of Cimifugin on Gastric Cancer Cells

| Cellular Process | Cell Line | Key Findings | Experimental Assays |

| Proliferation | MKN28 | Significantly reduced cell viability and proliferation in a dose-dependent manner. amegroups.orgnih.gov | CCK-8 assay, EdU flow cytometry assay. amegroups.orgnih.gov |

| Migration | MKN28 | Inhibited cell migration. researchgate.netamegroups.org | Transwell assay. nih.gov |

| Invasion | MKN28 | Inhibited cell invasion. researchgate.netamegroups.org | Transwell assay. nih.gov |

Molecular Targets and Receptor Interactions of Cimifugin

Identification of Protein Targets via Computational and Experimental Approaches

The identification of cimifugin's molecular targets has been advanced by both predictive computational methods and confirmatory laboratory experiments. These approaches have pinpointed specific enzymes and receptors, revealing a multi-targeted profile for the compound.

In the context of gastric cancer research, a combination of single-cell RNA sequencing, network pharmacology, and molecular docking simulations has identified three significant core metabolic enzyme targets for cimifugin (B1198916): Aldo-Keto Reductase Family 1 Member C2 (AKR1C2), Monoamine Oxidase B (MAOB), and Phosphodiesterase 2A (PDE2A). researchgate.netnih.govamegroups.org The prediction of these interactions was achieved by screening multiple public drug target databases. researchgate.netnih.gov Subsequent molecular docking and dynamics simulations were employed to confirm that cimifugin could stably bind to these proteins. researchgate.netnih.gov These targets are implicated in the metabolic reprogramming of cancer cells, and their interaction with cimifugin suggests a potential role for the compound in modulating pathways like steroid hormone biosynthesis and tryptophan metabolism. researchgate.netnih.govamegroups.org The molecular function analysis indicated that cimifugin's targets were highly enriched in activities such as oxidoreductase activity and carboxylic acid binding. amegroups.org

Table 1: Predicted and Verified Protein Targets of Cimifugin,(S)

| Target Protein | Full Name | Identification Method | Associated Process |

| AKR1C2 | Aldo-Keto Reductase Family 1 Member C2 | Computational Prediction, Molecular Docking | Metabolic Reprogramming, Steroid Metabolism researchgate.netnih.govresearchgate.net |

| MAOB | Monoamine Oxidase B | Computational Prediction, Molecular Docking | Metabolic Reprogramming, Tryptophan Metabolism researchgate.netnih.govnih.gov |

| PDE2A | Phosphodiesterase 2A | Computational Prediction, Molecular Docking | Metabolic Reprogramming, cAMP/cGMP Signaling researchgate.netnih.govresearchgate.net |

| SPR | Sepiapterin (B94604) Reductase | Reverse Docking, Microscale Thermophoresis (MST) | Type 2 Airway Inflammation, BH4 Biosynthesis researchgate.netnih.gov |

| MrgprA3 | Mas-related G protein-coupled receptor A3 | Molecular Docking, Microscale Thermophoresis (MST) | Histamine-Independent Itch Sensation nih.govacs.orgresearchgate.net |

Cimifugin has been identified as a direct binding partner of sepiapterin reductase (SPR), an enzyme involved in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4). researchgate.netresearchgate.net This interaction was first predicted using reverse docking techniques as a potential mechanism for cimifugin's effects in allergic asthma. researchgate.netnih.gov The direct binding was subsequently verified experimentally using biophysical methods, including molecular docking and microscale thermophoresis (MST). researchgate.netnih.gov Interestingly, further investigation revealed that while cimifugin directly binds to SPR and can reduce the protein's expression, it does so in a non-enzymatic manner. nih.gov Studies showed that cimifugin did not affect the enzymatic activity of SPR. researchgate.netnih.gov

Research into the antipruritic (anti-itch) properties of cimifugin has demonstrated its direct interaction with the Mas-related G protein-coupled receptor A3 (MrgprA3). nih.govacs.org This receptor is known to be involved in mediating histamine-independent itch. nih.govuniprot.org Molecular docking studies predicted that cimifugin could have binding abilities and modes similar to chloroquine (B1663885), a known MrgprA3 agonist. nih.govresearchgate.net This computational prediction was confirmed with microscale thermophoresis (MST) assays, which showed that cimifugin directly targets and interacts with the MrgprA3 protein. nih.govacs.orgresearchgate.net

Direct Binding to Sepiapterin Reductase (SPR)

Enzyme Inhibition Studies

Beyond identifying binding partners, research has also focused on how cimifugin modulates the activity of specific enzymes. These studies provide quantitative data on the compound's inhibitory potential.

Cimifugin has been evaluated for its ability to inhibit cholinesterases, which are key enzymes in the breakdown of the neurotransmitter acetylcholine. researchgate.netgazi.edu.tr In an in vitro study using ELISA microtiter assays, cimifugin displayed low to moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) at a concentration of 200 µg/mL. researchgate.netgazi.edu.tr The reported inhibition was 3.1% for AChE and 21.6% for BChE, indicating a significant selectivity for BChE over AChE. researchgate.netgazi.edu.tr

Tyrosinase is a key enzyme in the biosynthesis of melanin. researchgate.net In the same study that assessed cholinesterase activity, cimifugin was also tested for its potential to inhibit tyrosinase. researchgate.netgazi.edu.tr The results showed that cimifugin had no inhibitory activity against the tyrosinase enzyme. gazi.edu.tr Another study also reported that cimifugin did not exhibit inhibition of mushroom tyrosinase. koreascience.kr

Table 2: Enzyme Inhibition Profile of Cimifugin,(S)

| Enzyme | Common Abbreviation | Substrate/Function | % Inhibition (at 200 µg/mL) |

| Acetylcholinesterase | AChE | Acetylcholine Hydrolysis | 3.1% researchgate.net |

| Butyrylcholinesterase | BChE | Choline Ester Hydrolysis | 21.6% researchgate.net |

| Tyrosinase | TYR | Melanin Biosynthesis | No Activity Observed gazi.edu.tr |

Non-Enzymatic Regulation of Sepiapterin Reductase

Recent scientific investigations have illuminated a novel mechanism of action for cimifugin, focusing on its interaction with sepiapterin reductase (SPR). This interaction is notable as it deviates from typical enzyme inhibition, instead modulating the protein's presence through a non-enzymatic pathway.

Research has identified sepiapterin reductase as a primary molecular target of cimifugin. researchgate.netresearchgate.net Initial predictions made through reverse docking studies were subsequently validated by experimental methods, confirming a direct physical interaction between cimifugin and SPR. researchgate.netresearchgate.net Techniques such as molecular docking and microscale thermophoresis (MST) have been instrumental in demonstrating this binding. researchgate.netresearchgate.net

Crucially, the regulatory action of cimifugin on SPR does not involve the inhibition of its catalytic function. researchgate.net Studies utilizing a cell-free direct human sepiapterin reductase (hSPR) enzyme activity assay have shown that cimifugin treatment does not alter the levels of sepiapterin, the substrate of SPR. researchgate.netresearchgate.net This finding indicates that cimifugin does not interfere with the enzyme's active site or its ability to catalyze the reduction of sepiapterin.

Instead of affecting its enzymatic activity, cimifugin has been found to reduce the total protein expression of SPR. researchgate.netresearchgate.net Further investigation into this mechanism revealed that the reduction in SPR protein levels occurs without a corresponding decrease in its messenger RNA (mRNA) expression. researchgate.netresearchgate.net This suggests that the regulatory action is post-transcriptional. The evidence points towards the autophagosome pathway as the likely mechanism through which cimifugin mediates the degradation of the SPR protein. researchgate.netresearchgate.net

The concept of sepiapterin reductase possessing functions beyond its known enzymatic role is an emerging area of study. nih.govdntb.gov.ua The non-enzymatic activities of SPR are being explored in various biological contexts, and the interaction with cimifugin provides a clear example of how these non-catalytic functions can be modulated. researchgate.netnih.gov This mode of regulation, which involves direct binding and subsequent reduction of protein levels rather than enzymatic inhibition, highlights a sophisticated and specific interaction between cimifugin and its molecular target.

The table below summarizes the key research findings regarding the non-enzymatic regulation of sepiapterin reductase by cimifugin.

| Aspect of Interaction | Methodology | Key Finding | Reference |

| Target Identification | Reverse Docking | Sepiapterin Reductase (SPR) was predicted as a potent target of cimifugin. | researchgate.netresearchgate.net |

| Direct Binding Confirmation | Molecular Docking, Microscale Thermophoresis (MST) | Cimifugin directly binds to SPR. | researchgate.netresearchgate.net |

| Enzymatic Activity Analysis | Cell-free direct hSPR enzyme activity assay, HPLC | Cimifugin does not affect the enzymatic activity of SPR; substrate (sepiapterin) levels remain unchanged. | researchgate.netresearchgate.net |

| Protein Expression Analysis | Not specified in abstracts | Cimifugin reduces the protein expression of SPR. | researchgate.netresearchgate.net |

| mRNA Expression Analysis | Not specified in abstracts | SPR mRNA expression is not affected by cimifugin. | researchgate.netresearchgate.net |

| Mechanism of Regulation | Use of protein degradation inhibitors | Cimifugin likely promotes SPR protein degradation via the autophagosome pathway. | researchgate.netresearchgate.net |

Structure Activity Relationship Sar Investigations of Cimifugin and Its Analogues

Correlation of Chemical Structure with Biological Activity

Cimifugin's activity stems from its foundational chromone (B188151) (1,4-benzopyrone) structure, a class of natural products known for a wide array of biological activities, including anti-inflammatory, antioxidant, and analgesic effects. nih.gov The specific arrangement of substituents and functional groups on this scaffold dictates its interaction with biological targets.

Key structural features of cimifugin (B1198916) responsible for its bioactivity include:

The Chromone Core: This bicyclic system is a critical pharmacophore. Its planar structure is believed to facilitate intercalation with biological macromolecules.

The Dihydropyran Ring: Studies suggest that the analgesic potency of chromones like cimifugin may be attributed to the non-glycosylated dihydropyran-type C-ring. nih.gov This part of the molecule is crucial for its pharmacodynamic profile.

The Hydroxyisopropyl Group: The tertiary alcohol on the dihydrofuran ring is a potential site for metabolic transformations and interactions with cellular receptors.

The Methoxy (B1213986) Group: The methoxy group on the benzene (B151609) ring influences the molecule's electronic properties and lipophilicity, which can affect its absorption and distribution.

Cimifugin exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, which in turn suppresses the release of inflammatory mediators. nih.govnih.gov

Comparative Studies with Related Chromone Derivatives (e.g., Prim-O-glucosylcimifugin)

A direct comparison between cimifugin and its naturally occurring glycoside, prim-O-glucosylcimifugin (B192187) (PGCN), offers significant insight into the role of the glycosidic linkage on biological activity. Cimifugin is the aglycone (non-sugar) form of PGCN, and it is largely formed in the body through the enzymatic cleavage of the glucose molecule from PGCN following oral administration. nih.govnih.gov

While PGCN itself demonstrates antipyretic, analgesic, and anti-inflammatory properties, studies consistently show that cimifugin has a more pronounced effect in vivo. phcog.comnih.govphcog.com This difference is primarily attributed to pharmacokinetics. Following oral administration, cimifugin achieves significantly higher plasma concentrations (Cmax) and greater systemic exposure (Area Under the Curve - AUC) compared to PGCN. phcog.comphcog.com The glucose moiety in PGCN increases its polarity, which can limit its passive diffusion across the intestinal barrier. Its conversion to the more lipophilic cimifugin is a critical step for absorption and subsequent bioactivity. phcog.com This establishes cimifugin as the primary pharmacologically active component in the body. nih.gov

| Feature | Cimifugin (Aglycone) | Prim-O-glucosylcimifugin (Glycoside) | Reference |

|---|---|---|---|

| Chemical Nature | Aglycone form, more lipophilic | Glycoside precursor, more hydrophilic | nih.govphcog.com |

| Bioavailability | Higher systemic exposure (Cmax and AUC) after oral administration | Lower systemic exposure; acts as a prodrug that is converted to cimifugin | phcog.comphcog.com |

| In Vivo Activity | Exerts marked dose-dependent antipyretic, analgesic, and anti-inflammatory effects | Shows relatively lower antipyretic, analgesic, and anti-inflammatory effects compared to cimifugin at the same dose | phcog.comnih.govphcog.com |

| Metabolic Fate | The active metabolite detected in plasma | Predominantly biotransformed into cimifugin in the gastrointestinal tract and upon absorption | nih.govphcog.com |

Evaluation of Synthetic Modifications and Derivatives (e.g., Amino Acid Esters)

To enhance the therapeutic properties of cimifugin, researchers have explored various synthetic modifications. A notable area of investigation is the synthesis of amino acid ester derivatives. x-mol.netresearchgate.net This strategy involves attaching different amino acids to cimifugin's structure, aiming to improve its physicochemical properties and biological activity. The addition of amino acid moieties can alter solubility, membrane permeability, and interactions with target proteins.

In one study, a series of 21 cimifugin amino acid ester derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. The research found that introducing specific amino acid esters at the tertiary alcohol position significantly influenced the compound's efficacy. The results from carrageenan-induced paw edema and acetic acid-induced writhing tests in animal models demonstrated that several derivatives possessed superior anti-inflammatory and analgesic effects compared to the parent cimifugin molecule.

| Compound | Modification | Relative Anti-inflammatory Activity | Relative Analgesic Activity | Reference |

|---|---|---|---|---|

| Cimifugin | Parent Compound | Baseline | Baseline | researchgate.net |

| CIM-L-isoleucine ester | Esterification with L-isoleucine | Significantly Increased | Significantly Increased | researchgate.net |

| CIM-L-valine ester | Esterification with L-valine | Increased | Increased | researchgate.net |

| CIM-glycine ester | Esterification with Glycine | Moderately Increased | Moderately Increased | researchgate.net |

Note: The activities described are qualitative summaries from referenced studies. "Increased" indicates a statistically significant improvement in efficacy over the parent cimifugin compound in the models tested.

These findings indicate that the size, lipophilicity, and stereochemistry of the attached amino acid are critical determinants of the resulting biological activity. Specifically, derivatives with branched-chain amino acids like L-isoleucine and L-valine showed promising enhancements in both anti-inflammatory and analgesic tests. researchgate.net This line of research opens avenues for developing novel chromone-based therapeutic agents with optimized pharmacological profiles.

Advanced Methodologies in Cimifugin Research

Analytical Techniques for Isolation, Identification, and Quantification

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/UHPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), when coupled with Mass Spectrometry (MS), provide a powerful platform for the analysis of cimifugin (B1198916) and its metabolites. These techniques offer high resolution, sensitivity, and speed, making them ideal for complex sample matrices.

A study utilized UPLC-Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) to investigate the in vitro metabolism of cimifugin and its precursor, prim-O-glucosylcimifugin (B192187), in human liver microsomes. nih.gov This approach successfully identified five phase I metabolites of prim-O-glucosylcimifugin and seven phase I and two phase II metabolites of cimifugin. nih.gov The primary metabolic pathways for cimifugin were determined to be hydroxylation, demethylation, and dehydrogenation in phase I, with O-glucuronidation being a major phase II pathway. nih.gov

In another application, UHPLC/MS was employed to compare the constituent profiles of wild, cultivated, and commercial samples of Saposhnikovia radix. The analysis revealed that prim-O-glucosylcimifugin and cimifugin were among the most abundant components across all samples. nih.gov Furthermore, a UHPLC-Q-Orbitrap-MS/MS method, combined with chemometric analysis, was developed to evaluate the quality of Cimicifugae Rhizoma, identifying cimifugin as a key chemical marker. researchgate.net

A sensitive and reliable liquid chromatography-mass spectrometry method has also been developed for the simultaneous determination of cimifugin and prim-O-glucosylcimifugin in rat plasma. chemfaces.com This method, utilizing a Zorbax SB-C18 column and positive electrospray ionization, was successfully applied to pharmacokinetic studies. chemfaces.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and quality control of cimifugin in herbal preparations.

A reversed-phase HPLC method was developed for the quantitative analysis of cimifugin in Saposhnikovia divaricata (Fang-Feng). jfda-online.comjfda-online.com The separation was achieved on a LiChrospher 100 RP-18e column with an isocratic mobile phase of acetonitrile-water (18:82) at a flow rate of 1.0 mL/min and detection at 220 nm. jfda-online.comfda.gov.tw This method proved to be rapid and effective for quantifying cimifugin and can be utilized for the quality control of commercial crude drugs. jfda-online.comfda.gov.tw The study also optimized the extraction of cimifugin, finding that sonication with twenty-fold 70% aqueous methanol (B129727) for 40 minutes yielded the best results. jfda-online.com

Another HPLC method coupled with solid-phase extraction was established to determine cimifugin concentrations in rat plasma following oral administration of Saposhnikovia divaricata extract. orkg.orgnih.gov This study used a C18 column with a methanol-water (60:40) mobile phase and UV detection at 250 nm. nih.gov The method demonstrated good linearity, precision, and recovery, enabling pharmacokinetic profiling of cimifugin. nih.gov

The following table summarizes the HPLC conditions used in a study for the quantitative analysis of cimifugin:

| Parameter | Condition |

| Column | LiChrospher 100 RP-18e (4 x 250 mm) |

| Mobile Phase | Acetonitrile-Water (18:82) |

| Flow Rate | 1.0 mL/min |

| Temperature | 40°C |

| Detection Wavelength | 220 nm |

| Internal Standard | Methylparaben |

| Data from studies on the quantitative analysis of cimifugin in Saposhnikoviae Radix. jfda-online.comjfda-online.comfda.gov.tw |

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and definitive identification of cimifugin.

In one study, cimifugin was isolated from Peucedanum schottii for the first time using high-performance counter-current chromatography. biocrick.comresearchgate.net The structure of the isolated compound was subsequently characterized and confirmed by NMR spectroscopy. biocrick.comresearchgate.net Similarly, cimifugin was isolated from Cimicifuga foetida and its structure was elucidated using spectroscopic methods, including NMR. thieme-connect.com

LC/MS analysis has been instrumental in distinguishing between different Cimicifuga species. A study demonstrated that cimifugin, detected by LC/MS, could serve as a specific indicator for C. foetida, as it was not found in C. racemosa. thieme-connect.comthieme-connect.com This highlights the utility of MS in the quality control and authentication of herbal materials. thieme-connect.com The combination of HPLC with MS provides both separation and structural information, which is crucial for the analysis of complex mixtures like plant extracts.

Computational Biology and Bioinformatics Approaches

Network Pharmacology for Target and Pathway Prediction

Network pharmacology has emerged as a powerful in silico approach to unravel the complex mechanisms of action of natural products like cimifugin. This methodology involves constructing and analyzing biological networks to predict potential protein targets and signaling pathways.

In a recent study investigating the effects of cimifugin on gastric cancer, network pharmacology was employed to predict its molecular targets. amegroups.orgnih.gov By utilizing six different web-based resources, a total of 569 unique potential drug targets for cimifugin were identified. amegroups.orgnih.govresearchgate.net Subsequent Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses of these targets revealed that cimifugin may act on various metabolic pathways, including folate biosynthesis, xenobiotic metabolism by cytochrome P450, and steroid hormone biosynthesis. amegroups.orgnih.govresearchgate.net

Another network pharmacology study focused on irritable bowel syndrome (IBS) identified 94 potential targets common to both cimifugin and the disease. nih.govresearchgate.net Enrichment analysis pointed towards signaling pathways related to cellular responses to stress and stimuli. nih.gov This approach successfully narrowed down the potential key targets of cimifugin in the context of IBS. nih.gov

The following table lists some of the databases and tools used in network pharmacology studies of cimifugin:

| Database/Tool | Purpose | Reference |

| SwissTargetPrediction, SEA Search Server, Super-PRED, ChemMapper, GalaxyWEB, PharmMapper | Prediction of cimifugin's protein targets. | amegroups.orgnih.govresearchgate.net |

| STRING | Construction of protein-protein interaction (PPI) networks. | amegroups.orgnih.govnih.gov |

| Cytoscape | Visualization and analysis of biological networks. | amegroups.orgnih.govnih.gov |

| DAVID, clusterProfiler | Gene Ontology (GO) and KEGG pathway enrichment analysis. | researchgate.netnih.gov |

| A summary of computational tools used in cimifugin network pharmacology research. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand, such as cimifugin, to a protein target at the atomic level.

In the context of gastric cancer research, molecular docking was used to investigate the interaction between cimifugin and three key target proteins: AKR1C2, MAOB, and PDE2A. amegroups.orgnih.gov The results showed that cimifugin could stably bind to these targets, with the highest binding energy observed for PDE2A. amegroups.org MD simulations were then performed to further confirm the stability of these ligand-protein complexes. amegroups.orgnih.gov

Similarly, a study on irritable bowel syndrome utilized molecular docking to validate the binding of cimifugin to predicted core targets, including AKT1, SIRT1, IL6, and NRF2. nih.gov The docking results indicated a strong binding affinity between cimifugin and these key proteins. nih.gov In another investigation, molecular docking predicted a direct binding ability of cimifugin to sepiapterin (B94604) reductase (SPR), a finding that was subsequently confirmed experimentally. nih.gov

The table below presents the binding energies of cimifugin with key target proteins as determined by molecular docking in a gastric cancer study.

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

| PDE2A | 3ITU | -7.7 |

| AKR1C2 | 4JQA | -7.2 |

| MAOB | 6RKP | -7.2 |

| Binding energies calculated using AutoDock Vina. amegroups.org |

Single-Cell and Bulk RNA Sequencing Data Analysis for Metabolic Reprogramming

Recent research has utilized advanced transcriptomic analyses to understand how cimifugin,(S) influences metabolic pathways, particularly in the context of cancer. By integrating single-cell and bulk RNA sequencing, studies have begun to map the metabolic reprogramming effects of cimifugin. researchgate.netnih.govamegroups.org

In gastric cancer research, the analysis of single-cell RNA sequencing (scRNA-seq) data from the tumor microenvironment (TME) has identified various cell types and their metabolic profiles. nih.govamegroups.org This detailed analysis, combined with bulk RNA-seq data from larger tissue samples, allows for a comprehensive understanding of the metabolic landscape. amegroups.orggithub.io When examining the effects of cimifugin, these analyses have revealed its potential to act on several metabolic pathways. researchgate.netnih.gov Key pathways identified include those related to the metabolism of folate, xenobiotics by cytochrome P450, glutathione (B108866), steroid hormones, and tryptophan. researchgate.netnih.govnih.gov

Further computational analysis, including molecular docking, has identified specific molecular targets of cimifugin associated with metabolic reprogramming in gastric cancer. researchgate.netnih.gov These core targets include Aldo-Keto Reductase Family 1 Member C2 (AKR1C2), Monoamine Oxidase B (MAOB), and Phosphodiesterase 2A (PDE2A). researchgate.netnih.govnih.gov These targets were found to be highly expressed in specific cell types within the tumor microenvironment, such as endocrine cells, pit mucous cells, and common myeloid progenitors. researchgate.netnih.gov The integration of scRNA-seq and bulk RNA-seq provides a powerful approach to elucidate the complex interactions between cimifugin and cellular metabolism, highlighting its potential as a modulator of metabolic pathways in disease. amegroups.org

In Vitro Cellular Models and Associated Assays

Murine Macrophage (RAW264.7) Cell Line Studies

The murine macrophage cell line RAW264.7 is a widely used model to study inflammatory processes. Research has shown that cimifugin,(S) can modulate the inflammatory responses of these cells, particularly when stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory reaction. nih.govnih.gov

Studies have demonstrated that cimifugin does not exhibit cytotoxicity towards RAW264.7 cells at effective concentrations. nih.govnih.gov One of the key findings is the ability of cimifugin to inhibit the migration and chemotaxis of RAW264.7 cells. nih.govnih.govmedchemexpress.com This is significant because the migration of macrophages to a site of inflammation is a critical step in the inflammatory process. The mechanism behind this effect involves the reduced secretion of migration-associated factors. nih.govnih.gov

Furthermore, cimifugin has been shown to suppress the release of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), from LPS-stimulated RAW264.7 cells. nih.govresearchgate.net This anti-inflammatory effect is mediated through the inhibition of key signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. nih.govfrontiersin.org By inhibiting the phosphorylation of proteins within these cascades, such as IκBα, ERK, and p38, cimifugin effectively dampens the inflammatory response at a molecular level. nih.govfrontiersin.org

Table 1: Effects of Cimifugin on RAW264.7 Murine Macrophage Cells

| Assay | Stimulant | Key Findings | Reference |

|---|---|---|---|

| Cell Viability | - | No significant cytotoxicity at effective concentrations. | nih.govnih.gov |

| Transwell Assay | Fetal Bovine Serum / LPS | Inhibited cell migration and chemotaxis. | nih.govnih.gov |

| ELISA | LPS | Decreased release of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). | nih.govresearchgate.net |

| Western Blot | LPS / RANKL | Inhibited phosphorylation of IκBα, ERK, and p38 in MAPK and NF-κB pathways. | nih.govfrontiersin.org |

| Osteoclastogenesis Assay | RANKL | Inhibited osteoclast differentiation and bone resorption. | frontiersin.org |

Human Epithelial and Keratinocyte (Caco-2, HaCaT) Cell Line Investigations

The human epithelial cell line Caco-2 and the human keratinocyte cell line HaCaT serve as important in vitro models for studying intestinal barrier function and skin inflammation, respectively. cytion.com

In studies using Caco-2 cells, which can form a monolayer mimicking the intestinal epithelial barrier, cimifugin has been shown to improve intestinal barrier dysfunction. researchgate.netresearchgate.net When these cells are challenged with LPS to induce barrier injury, cimifugin treatment has been found to ameliorate the damage. researchgate.netresearchgate.net The proposed mechanism involves the upregulation of Sirtuin 1 (SIRT1), which in turn modulates the NRF2/HO-1 signaling pathway. researchgate.netresearchgate.net This leads to the protection of tight junction proteins, which are crucial for maintaining barrier integrity. researchgate.net

In the HaCaT cell line, used to model psoriasis-like inflammation, cimifugin has demonstrated significant anti-inflammatory and anti-oxidative effects. nih.govdntb.gov.ua When HaCaT cells are stimulated with TNF-α to mimic an inflammatory state, cimifugin treatment has been shown to down-regulate the production of key inflammatory mediators like Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33). nih.gov Furthermore, cimifugin can restore the expression of tight junction proteins that are often compromised during inflammation. nih.gov The compound also mitigates oxidative stress by attenuating the decrease of antioxidants like glutathione (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT), while reducing the accumulation of malondialdehyde (MDA), a marker of lipid peroxidation. dntb.gov.ua These effects are linked to the inhibition of the NF-κB and MAPK signaling pathways. nih.govdntb.gov.ua

Table 2: Effects of Cimifugin on Caco-2 and HaCaT Cell Lines

| Cell Line | Model | Key Assays | Key Findings | Reference |

|---|---|---|---|---|

| Caco-2 | Intestinal Barrier Dysfunction (LPS-induced) | TEER, FITC-dextran permeability, Western Blot, Immunofluorescence | Ameliorated intestinal barrier injury, upregulated SIRT1, modulated NRF2/HO-1 pathway. | researchgate.netresearchgate.net |

| HaCaT | Psoriasis-like Inflammation (TNF-α-induced) | ELISA, Immunofluorescence, Western Blot, CCK8 Assay | Reduced production of TSLP and IL-33, restored tight junction protein expression, attenuated oxidative stress, inhibited NF-κB and MAPK pathways. | nih.govdntb.gov.uanih.gov |

Microglial Cell (BV-2) Models for Neuroinflammation

The BV-2 microglial cell line is a crucial in vitro model for studying neuroinflammatory processes, which are implicated in various neurological disorders. Research has focused on the effects of cimifugin in mitigating inflammation in these cells, typically induced by LPS. researchgate.netall-imm.com

Studies have shown that cimifugin can significantly attenuate LPS-induced inflammatory responses in BV-2 cells. researchgate.netnih.gov This includes enhancing cell viability that is otherwise compromised by LPS-induced cytotoxicity. all-imm.com A key finding is the ability of cimifugin to modulate the secretion and gene expression of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. researchgate.netresearchgate.net

Furthermore, cimifugin has been observed to protect against oxidative stress and mitochondrial dysfunction in these cells. researchgate.netnih.gov The mechanism underlying these protective effects involves the activation of the Sirtuin 1 (SIRT1)–Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netnih.gov The activation of this pathway is crucial for cellular antioxidant and anti-inflammatory responses, contributing to the protective effects of cimifugin against mitochondrial damage. researchgate.netall-imm.com These findings highlight the potential of cimifugin in addressing neuroinflammation. researchgate.netall-imm.com

Table 3: Effects of Cimifugin on BV-2 Microglial Cells

| Assay | Stimulant | Key Findings | Reference |

|---|---|---|---|

| Cell Viability Assay | LPS | Enhanced cell viability and ameliorated LPS-induced cytotoxicity. | researchgate.netall-imm.com |

| ELISA and RT-PCR | LPS | Modulated the secretion and mRNA expression of IL-1β, IL-6, and TNF-α. | researchgate.netresearchgate.net |

| Oxidative Stress and Mitochondrial Function Assays | LPS | Attenuated oxidative stress and mitochondrial dysfunction. | researchgate.netnih.gov |

| Western Blot / Immunofluorescence | LPS | Activated the SIRT1/Nrf2 signaling pathway. | researchgate.netall-imm.com |

Gastric Cancer Cell Line (MKN28) Assays

The human gastric cancer cell line MKN28 has been utilized in studies to investigate the anti-cancer properties of cimifugin. nih.govnih.gov Research has demonstrated that cimifugin can inhibit several key processes involved in cancer progression.

Specifically, cimifugin has been shown to inhibit the proliferation, migration, and invasion of MKN28 cells. researchgate.netnih.govnih.gov These inhibitory effects have been confirmed through various in vitro assays. For instance, the Cell Counting Kit-8 (CCK-8) assay has shown that cimifugin significantly reduces the viability of MKN28 cells. nih.gov The 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) flow cytometry assay has further confirmed the anti-proliferative effects of the compound. nih.gov Additionally, Transwell assays have been employed to demonstrate the inhibition of both migration and invasion of the cancer cells following treatment with cimifugin. nih.gov

These findings suggest that cimifugin has the potential to be a therapeutic agent against gastric cancer by directly targeting the malignant behavior of cancer cells. nih.govnih.gov

Table 4: Effects of Cimifugin on MKN28 Gastric Cancer Cells

| Assay | Key Findings | Reference |

|---|---|---|

| CCK-8 Assay | Inhibited cell viability. | nih.gov |

| EdU Flow Cytometry Assay | Inhibited cell proliferation. | nih.gov |

| Transwell Assay | Inhibited cell migration and invasion. | nih.gov |

Adipocyte (3T3-L1) Cell Line Studies